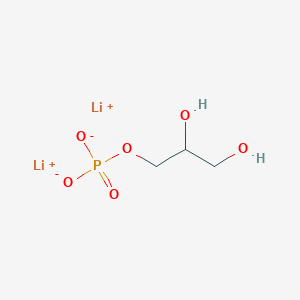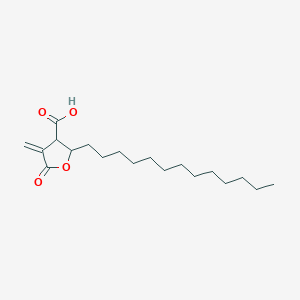
4-(2-氨乙基)苯甲酸
描述
“4-(2-Aminoethyl)benzoic acid” is an organic compound with the molecular formula C9H11NO2 . It is also known by other names such as “4-(2-Amino-ethyl)-benzoic acid” and "Benzoic acid, 4-(2-aminoethyl)-" . It is a white to slightly yellow crystalline powder .
Molecular Structure Analysis
The molecular structure of “4-(2-Aminoethyl)benzoic acid” consists of a benzene ring (C6H4) with a carboxylic acid group (CO2H) and an aminoethyl group (NH2CH2CH2) attached to it . The InChI string representation of its structure is "InChI=1S/C9H11NO2/c10-6-5-7-1-3-8 (4-2-7)9 (11)12/h1-4H,5-6,10H2, (H,11,12)" .
Physical And Chemical Properties Analysis
The molecular weight of “4-(2-Aminoethyl)benzoic acid” is 165.19 g/mol . It has a complexity of 151 and a topological polar surface area of 63.3 Ų . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It is soluble in water and some organic solvents such as ethanol and dimethyl sulfoxide .
科学研究应用
Chemical Synthesis
“4-(2-Aminoethyl)benzoic acid” is a key compound in chemical synthesis. It is used as a building block in the synthesis of a wide range of organic compounds .
Unnatural Amino Acid Derivative
This compound acts as an unnatural amino acid derivative . Unnatural amino acids are used in various fields of research, including the study of protein structure and function, and the design of novel enzymes.
Antifibrinolytic Agent
“4-(2-Aminoethyl)benzoic acid” is also used as a type 2 antifibrinolytic agent . Antifibrinolytic agents are medications that slow the breakdown of blood clots, and are used in medical conditions where excessive bleeding is a concern.
Preparation of Guanidinomethylbenzoic Acid
It reacts with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid . Guanidinomethylbenzoic acid is a compound of interest in various chemical and biological research.
Precursor to Hydrochloride Derivative
“4-(2-Aminoethyl)benzoic acid” can be used to prepare its hydrochloride derivative . This derivative may have different properties and uses in scientific research.
Material Science Research
In the field of material science, “4-(2-Aminoethyl)benzoic acid” can be used in the synthesis of polymers and other materials .
作用机制
安全和危害
When handling “4-(2-Aminoethyl)benzoic acid”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .
属性
IUPAC Name |
4-(2-aminoethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBFWTDIRYEDBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923138 | |
| Record name | 4-(2-Aminoethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)benzoic acid | |
CAS RN |
1199-69-5 | |
| Record name | 4-(2-Aminoethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(2-Aminoethyl)benzoic acid interact with nickel oxide and perovskite materials in solar cell applications?
A1: 4-(2-Aminoethyl)benzoic acid exhibits a unique interaction mechanism when incorporated between nickel oxide (NiOx) and perovskite layers in solar cells []. The molecule demonstrates a dual functionality, interacting with both materials. On one side, it establishes electrostatic attraction with NiOx. Conversely, the -NH3+ group of the molecule forms a strong hydrogen bond with the perovskite layer []. This dual interaction effectively mitigates detrimental redox reactions at the NiOx/perovskite interface, a common challenge in perovskite solar cell technology []. Furthermore, this interaction contributes to improved perovskite film morphology, enhanced crystallization, and optimized band alignment, ultimately boosting device performance and stability [].
Q2: Can 4-(2-Aminoethyl)benzoic acid be used to modify alginate for controlled drug delivery? How does the pH-sensitivity arise?
A2: Yes, 4-(2-Aminoethyl)benzoic acid can be directly conjugated to alginate via amide bond formation, leading to a hydrogel with pH-sensitive properties []. This modification imparts a neutral-basic pH sensitivity to the alginate hydrogel []. While the modified hydrogel remains stable under acidic conditions, it undergoes disintegration within minutes to hours in neutral-basic pH environments []. This controlled degradation is particularly relevant for targeted drug delivery in the gastrointestinal tract, where pH transitions occur naturally.
Q3: How does the incorporation of 4-(2-Aminoethyl)benzoic acid impact the performance of blue perovskite light-emitting diodes (PeLEDs)?
A3: Incorporating 4-(2-Aminoethyl)benzoic acid into quasi-2D perovskite films significantly enhances the performance of blue PeLEDs []. The molecule acts as a bifunctional ligand, bridging individual perovskite layers and reducing the weak van der Waals gap between them []. This bridging effect facilitates coupled quasi-2D perovskite layers, leading to enhanced energy transfer within the film and ultimately improving electroluminescence efficiency []. Additionally, 4-(2-Aminoethyl)benzoic acid passivates perovskite defects by reducing metallic lead, thereby minimizing nonradiative recombination losses and further contributing to the superior performance of the PeLEDs [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















